Topological Scaffold Inversion: 4-Bromophenyl Placement on Pyridazinone Core vs. Acetamide Side Chain
CAS 941972-68-5 represents a topological scaffold inversion relative to the prototypical FPR-active pyridazinone series. In the well-characterized FPR agonist series (compounds EC3, EC10, 4a, 4b), the 4-bromophenyl group occupies the exocyclic acetamide nitrogen (N-2 side chain), a feature demonstrated to be essential for sub-micromolar FPR agonist activity [1]. In CAS 941972-68-5, the 4-bromophenyl is instead attached to the pyridazinone C-3 position, while the acetamide nitrogen carries a 2-methoxybenzyl group. This structural rearrangement is not a conservative substitution: published SAR on 4,6-disubstituted pyridazin-3(2H)-ones has established that C-6 modifications are poorly tolerated and that the arylacetamide at N-2 constitutes the primary pharmacophore [2]. The consequence of this scaffold inversion for receptor binding and functional activity has not been experimentally determined for CAS 941972-68-5, representing a critical knowledge gap that precludes substitution with canonical FPR-active pyridazinones.
| Evidence Dimension | Position of 4-bromophenyl pharmacophore |
|---|---|
| Target Compound Data | 4-Bromophenyl at pyridazinone C-3; acetamide N substituted with 2-methoxybenzyl |
| Comparator Or Baseline | EC3, EC10, 4a, 4b: 4-bromophenyl at acetamide N (N-2 side chain) |
| Quantified Difference | Structural isomerism; no activity data available for target compound to quantify functional impact |
| Conditions | Structural comparison based on published SAR of pyridazin-3(2H)-one FPR agonists [REFS-1, REFS-2] |
Why This Matters
The relocation of the 4-bromophenyl pharmacophore from the established N-2 acetamide position to the C-3 core position fundamentally alters the pharmacophoric presentation to FPR binding sites, meaning CAS 941972-68-5 must be treated as a functionally distinct chemical entity whose FPR activity profile cannot be inferred from published pyridazinone FPR agonist data.
- [1] Crocetti L et al. Bioorg Chem. 2020 Jul;100:103880. PMID: 32388428. View Source
- [2] Giovannoni MP, Cilibrizzi A, Vergelli C, et al. Further studies on 2-arylacetamide pyridazin-3(2H)-ones: Design, synthesis and evaluation of 4,6-disubstituted analogs as formyl peptide receptors (FPRs) agonists. Eur J Med Chem. 2013;64:512-528. View Source
